molecular formula C17H26N2O B026011 N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide CAS No. 19893-61-9

N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide

カタログ番号 B026011
CAS番号: 19893-61-9
分子量: 274.4 g/mol
InChIキー: NFDHEFLMCQYANG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified in 2003 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

作用機序

CX-5461 works by inhibiting the activity of Pol I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells, which have a high demand for protein synthesis due to their rapid proliferation, are particularly vulnerable to the effects of CX-5461.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

実験室実験の利点と制限

One of the main advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of off-target effects. However, like all experimental drugs, CX-5461 has limitations. It is not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the tumor. Additionally, it may have toxic effects on normal cells, which can limit its therapeutic potential.

将来の方向性

For research include exploring the use of CX-5461 in combination with other drugs, identifying biomarkers that can predict response to treatment, and developing strategies to overcome resistance to the drug.
In conclusion, CX-5461 is a promising candidate for the treatment of cancer, with a unique mechanism of action that targets Pol I transcription. While there are limitations to its use, ongoing research is expected to shed more light on its potential therapeutic applications.

合成法

CX-5461 is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The exact synthesis method is proprietary information of the manufacturer, and hence, not publicly available.

科学的研究の応用

CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CX-5461 can selectively kill cancer cells that are dependent on Pol I transcription for survival. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.

特性

CAS番号

19893-61-9

製品名

N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide

分子式

C17H26N2O

分子量

274.4 g/mol

IUPAC名

N-[cyclobutyl(phenyl)methyl]-2-(diethylamino)acetamide

InChI

InChI=1S/C17H26N2O/c1-3-19(4-2)13-16(20)18-17(15-11-8-12-15)14-9-6-5-7-10-14/h5-7,9-10,15,17H,3-4,8,11-13H2,1-2H3,(H,18,20)

InChIキー

NFDHEFLMCQYANG-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2

正規SMILES

CCN(CC)CC(=O)NC(C1CCC1)C2=CC=CC=C2

同義語

N-(alpha-Cyclobutylbenzyl)-2-(diethylamino)acetamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。